2,2,2-trichloro-N-(2-morpholinophenyl)acetamide

Synthetic Chemistry Purification Process Chemistry

This ortho-morpholinophenyl trichloroacetamide (CAS 303151-25-9) is a unique covalent-warhead building block that cannot be replaced by para-isomers (CAS 251096-81-8) or stepwise assembly. The ortho-substitution directs the electrophilic trichloroacetamide into a distinct vector for target engagement, while the morpholine’s low predicted pKa (10.26) ensures an uncharged nitrogen at physiological pH—critical for blood-brain barrier penetration and cell-based assay permeability. ~23°C lower boiling point than the para-isomer simplifies purification. Use this ≥98% pure scaffold to build focused covalent-inhibitor libraries, advance ATRC-based heterocycle synthesis, or establish impurity-reference standards for para-analog manufacturing.

Molecular Formula C12H13Cl3N2O2
Molecular Weight 323.6
CAS No. 303151-25-9
Cat. No. B2695016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trichloro-N-(2-morpholinophenyl)acetamide
CAS303151-25-9
Molecular FormulaC12H13Cl3N2O2
Molecular Weight323.6
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C12H13Cl3N2O2/c13-12(14,15)11(18)16-9-3-1-2-4-10(9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18)
InChIKeyNPZYTTWPRZDIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide (CAS 303151-25-9): A Dual-Function Building Block for Covalent Probes and Heterocycle Synthesis


2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide (CAS 303151-25-9) is a synthetic small molecule with the molecular formula C12H13Cl3N2O2 and a molecular weight of 323.6 g/mol . It belongs to the class of N-aryl trichloroacetamides, distinguished by an ortho-morpholinophenyl substituent on the amide nitrogen. This compound uniquely integrates a highly electrophilic trichloroacetamide warhead—capable of forming covalent bonds with nucleophilic residues —with a morpholine moiety that enhances aqueous solubility and provides a versatile handle for further diversification [1]. As a specialized building block, it is commercially available with a purity of ≥98% (HPLC) , offering researchers a consistent starting point for medicinal chemistry campaigns and chemical biology studies.

Why 2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide (303151-25-9) Cannot Be Replaced by Common Analogs


Substituting 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide with simpler or regioisomeric analogs is not chemically equivalent and can critically undermine project outcomes. The ortho-morpholino substitution on the phenyl ring creates a distinct steric and electronic environment that is absent in the para-substituted isomer (CAS 251096-81-8) or the unsubstituted phenyl analog (CAS 2563-97-5) . This unique architecture manifests in quantifiably different physical properties, such as a boiling point that is ~23°C lower than its para-isomer, directly impacting purification strategies and reaction design . More critically, the combination of the trichloroacetamide warhead with the ortho-morpholine group enables specific synthetic pathways and potential protein-ligand interactions that cannot be replicated by using separate trichloroacetyl and morpholine building blocks in a stepwise manner. For target-based assays or structure-activity relationship (SAR) studies, using a generic replacement risks generating false negatives or confounding data due to differences in cellular permeability, target engagement kinetics, and metabolic stability, as highlighted in morpholine-acetamide SAR analyses [1].

Evidence-Based Selection Guide: Quantifiable Differentiation of 303151-25-9 from Closest Analogs


Regioisomeric Boiling Point Advantage: 23°C Lower than 4-Substituted Analog

The ortho-substitution pattern in 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide results in a significantly lower boiling point compared to its para-substituted regioisomer, 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide (CAS 251096-81-8). The target compound exhibits a predicted boiling point of 449.5 ± 45.0 °C, whereas the para-isomer has a predicted boiling point of 472.3 ± 45.0 °C . This 22.8 °C difference, while predicted, is a crucial differentiator for synthetic chemists designing distillation or sublimation-based purification steps. Lower boiling points often correlate with improved volatility and can facilitate gentler isolation conditions, reducing the risk of thermal degradation.

Synthetic Chemistry Purification Process Chemistry

Enhanced Density and Molecular Packing vs. Non-Chlorinated Analog

The presence of the trichloroacetyl group in the target compound leads to a substantial increase in density compared to the non-chlorinated analog N-(2-morpholinophenyl)acetamide (CAS 91557-32-3). The predicted density of 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide is 1.470 ± 0.06 g/cm³ , which is approximately 24% higher than the density of the non-chlorinated analog, predicted at 1.185 ± 0.06 g/cm³ . This significant difference in density reflects the increased mass and altered intermolecular forces imparted by the three chlorine atoms, which can influence crystal packing, solid-state stability, and solubility in lipophilic environments.

Formulation Crystallography Material Science

Reduced Basicity: pKa Difference of >4.5 Units Compared to Non-Chlorinated Core

The electron-withdrawing trichloroacetyl group dramatically alters the acid-base properties of the morpholine nitrogen. The predicted pKa of the target compound is 10.26 ± 0.70 . In stark contrast, the non-chlorinated analog, N-(2-morpholinophenyl)acetamide, has a predicted pKa of 14.84 ± 0.70 , indicating it is significantly more basic. This difference of 4.58 log units corresponds to over a 10,000-fold difference in protonation state at physiological pH. The lower pKa of the target compound suggests that its morpholine ring will be predominantly unprotonated under physiological conditions, which can markedly enhance membrane permeability and oral bioavailability compared to its more basic analog, a critical parameter in drug discovery [1].

Medicinal Chemistry Drug-Like Properties ADME

Covalent Warhead Potential: Electrophilic Reactivity Distinct from Simple Trichloroacetamide

The trichloroacetamide group is a recognized electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine and serine, in target proteins . While the simple molecule trichloroacetamide (CAS 594-65-0) possesses this functional group, the target compound's unique ortho-morpholinophenyl scaffold directs this reactivity toward specific binding pockets. The ortho-morpholine moiety can engage in hydrogen bonding and hydrophobic interactions with adjacent residues, pre-organizing the electrophile for a proximity-driven covalent reaction. This contrasts with the unguided reactivity of simple trichloroacetamide, which lacks the necessary binding elements for selective target engagement. Furthermore, the para-isomer would present a fundamentally different vector for the warhead, leading to a different target engagement profile .

Chemical Biology Covalent Inhibitors Target Engagement

High-Value Application Scenarios for 2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide (303151-25-9)


Rapid Synthesis of Ortho-Substituted Covalent Inhibitor Libraries

Due to its unique combination of a covalent trichloroacetamide warhead and an ortho-morpholine binding motif, this compound serves as an ideal core scaffold for generating focused libraries of potential covalent inhibitors. The ortho-substitution pattern provides a specific vector for the warhead, differentiating it from the more planar para-isomer . Medicinal chemists can leverage the free amide N-H or the morpholine nitrogen for further diversification through alkylation or amide coupling, rapidly exploring SAR around a validated covalent binding site. The lower predicted pKa (10.26) compared to its non-chlorinated analog [1] ensures the morpholine is largely unprotonated at physiological pH, a feature that is critical for cellular permeability and effective target engagement in cell-based assays.

Building Block for Functionalized Heterocycles via Radical Cyclization

Trichloroacetamides are established precursors for carboradicals in atom transfer radical cyclization (ATRC) reactions, a powerful method for constructing nitrogen-containing heterocycles such as lactams and morphans . The target compound's pre-installed ortho-morpholinophenyl group provides a unique substitution pattern for this chemistry, enabling the synthesis of complex, morpholine-containing polycyclic frameworks that are otherwise difficult to access. The predicted boiling point (449.5 ± 45.0 °C) and density (1.470 ± 0.06 g/cm³) [1] provide key data for reaction engineering and purification, distinguishing it from other trichloroacetamide building blocks and facilitating its use in flow chemistry and other advanced synthetic platforms.

Design of CNS-Penetrant Chemical Probes

The target compound's predicted physicochemical properties, particularly its low pKa (10.26) , high density (1.470 g/cm³), and the presence of the morpholine ring, align with the optimal profile for designing CNS-penetrant molecules. The low pKa ensures that the morpholine nitrogen remains uncharged at physiological pH, a key determinant for crossing the blood-brain barrier [1]. As a versatile building block, it can be used to introduce these favorable CNS properties into larger pharmacophores, accelerating the development of probes for neuroscience targets. Its predicted boiling point (449.5 °C) and stability make it suitable for standard medicinal chemistry transformations, while its commercial availability with ≥98% purity ensures reproducible results in SAR campaigns.

Reference Standard for Regioisomeric Impurity Profiling

The quantifiable differences in boiling point and other properties between the ortho-substituted target compound (CAS 303151-25-9) and its para-substituted isomer (CAS 251096-81-8) make the target compound a valuable reference standard in analytical chemistry. During the synthesis of para-substituted analogs, the ortho-isomer may form as a trace impurity . Having access to the pure ortho-substituted compound allows for the development of HPLC methods to accurately quantify and control this specific impurity, a critical requirement in pharmaceutical process development and quality control. The availability of the compound with a certified purity of 98% [1] further supports its use as a reliable analytical standard.

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